Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H20N2O3S . It has a molecular weight of 272.36 . It is a solid substance and should be stored in a dry place at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is 1S/C12H20N2O3S/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate is a solid substance . It should be stored in a dry place at a temperature between 2-8°C . The compound has a molecular weight of 272.36 .Scientific Research Applications
1. Structural Analysis and Supramolecular Arrangements
Research has shown that derivatives of diazaspirodecane, such as Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, are significant in studying the relationship between molecular and crystal structures. A study by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, closely related to Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, revealed insights into the crystallographic analysis and the impact of substituents on supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
2. Synthetic Pathways and Derivatives
Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound structurally similar to Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, highlighting its potential in synthesizing biologically active heterocyclic compounds. This research points towards the versatility of such compounds in synthetic chemistry (Moskalenko & Boev, 2012).
3. Conformational Analysis in Peptide Synthesis
Fernandez et al. (2002) conducted a study on spirolactams, closely related to Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, for their use in peptide synthesis as constrained surrogates. This research is crucial in understanding the conformational behavior of such compounds in biological systems (Fernandez et al., 2002).
Safety And Hazards
The safety information available indicates that Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)13-9(15)8-18-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETOZTCFZRPFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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